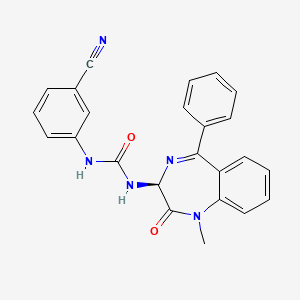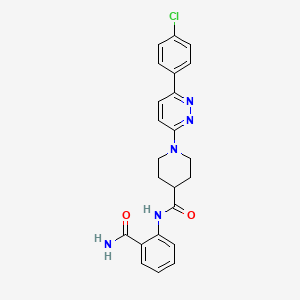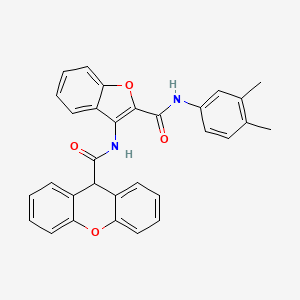
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, commonly known as DBCO-X or DBCO-PEG4-X, is a chemical compound that is widely used in scientific research for its unique properties. It is a bifunctional molecule that contains both a xanthene and a carbamate group, making it an ideal candidate for bioconjugation reactions.
Scientific Research Applications
Pharmacokinetic Modeling and Metabolic Profiling
A study on PF-04937319, a partial glucokinase activator, used humanized chimeric mice to predict human disposition of the drug and its metabolites, demonstrating the potential utility of such models in drug discovery and metabolism studies (Kamimura et al., 2017).
Antimicrobial and Antioxidant Activities
Research on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their synthesis and in-vitro antibacterial activity against pathogenic microorganisms, providing a basis for the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Synthesis and Material Applications
A study on the synthesis and properties of aromatic polyamides with xanthene cardo groups revealed their potential for creating flexible, strong films with high thermal stability, demonstrating the material science applications of such compounds (Sheng et al., 2009).
Antituberculosis Agents
Phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid were investigated for their antituberculosis properties, showcasing the potential of such compounds in addressing infectious diseases (Dokorou et al., 2004).
Anticonvulsant Effects
Research on the anticonvulsant effects of LY201116, a novel aminobenzamide, in mice highlighted its potential as a selective anticonvulsant, providing a foundation for the development of new therapies for epilepsy (Leander, Lawson, & Robertson, 1988).
properties
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O4/c1-18-15-16-20(17-19(18)2)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-17,27H,1-2H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAYEGDXDETHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)
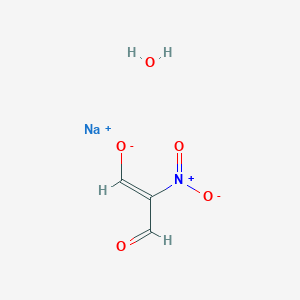
![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)
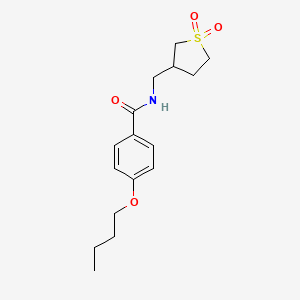
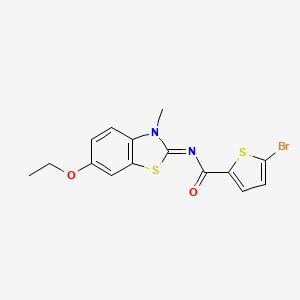
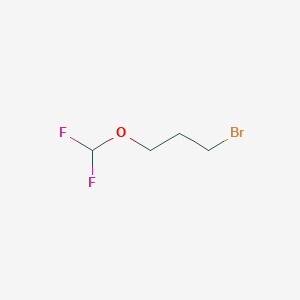
![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
